molecular formula C13H15ClN2O B7982347 4-[2-(PYRIDIN-2-YL)ETHOXY]ANILINE HYDROCHLORIDE

4-[2-(PYRIDIN-2-YL)ETHOXY]ANILINE HYDROCHLORIDE

Cat. No.: B7982347
M. Wt: 250.72 g/mol
InChI Key: KACUIWCBNPTCON-UHFFFAOYSA-N
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Description

4-[2-(PYRIDIN-2-YL)ETHOXY]ANILINE HYDROCHLORIDE: is a chemical compound with a complex structure that includes both pyridine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(PYRIDIN-2-YL)ETHOXY]ANILINE HYDROCHLORIDE typically involves the reaction of 4-(2-pyridin-2-ylethoxy)aniline with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-[2-(PYRIDIN-2-YL)ETHOXY]ANILINE HYDROCHLORIDE is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials and catalysts.

Biology: In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity or receptor binding.

Medicine: In medicine, this compound has potential applications in drug discovery and development. It may be explored as a lead compound for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for various applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[2-(PYRIDIN-2-YL)ETHOXY]ANILINE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • [4-(2-Pyridin-2-ylethoxy)phenyl]amine
  • [4-(2-Pyridin-2-ylethoxy)phenyl]amine sulfate
  • [4-(2-Pyridin-2-ylethoxy)phenyl]amine nitrate

Uniqueness: Compared to similar compounds, 4-[2-(PYRIDIN-2-YL)ETHOXY]ANILINE HYDROCHLORIDE may exhibit unique properties such as higher solubility in water due to the presence of the hydrochloride group. This can enhance its bioavailability and efficacy in biological applications.

Properties

IUPAC Name

4-(2-pyridin-2-ylethoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12;/h1-7,9H,8,10,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACUIWCBNPTCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCOC2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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